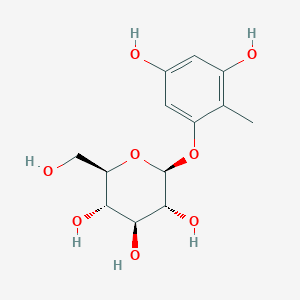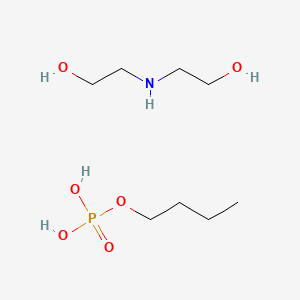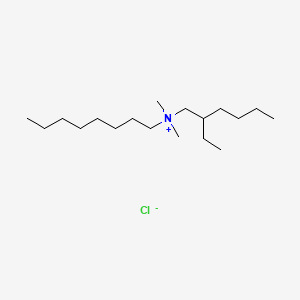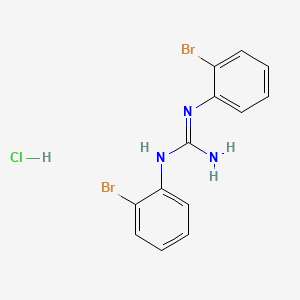
beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl: is a compound that belongs to the class of glucosides. Glucosides are compounds in which a sugar molecule is bound to a non-sugar molecule (aglycone) through a glycosidic bond. This particular compound features a glucopyranoside moiety linked to a 3,5-dihydroxy-2-methylphenyl group. It is known for its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl typically involves the glycosylation of the aglycone (3,5-dihydroxy-2-methylphenyl) with a suitable glucosyl donor. Common methods include:
Koenigs-Knorr Reaction: This method involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt like silver carbonate.
Fischer Glycosylation: This method involves the direct condensation of a sugar with an alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as glycosyltransferases, can also be explored for more environmentally friendly production methods.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and interaction with various reagents.
Biology:
- Investigated for its potential antioxidant properties.
- Studied for its role in cellular signaling pathways.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
- Studied for its effects on glucose metabolism and potential use in diabetes treatment.
Industry:
- Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
- Investigated for its potential use in food additives and preservatives.
作用机制
The mechanism of action of beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may inhibit enzymes involved in inflammation and cancer progression, and modulate signaling pathways related to glucose metabolism.
相似化合物的比较
Phlorizin: A glucoside of phloretin, known for its role in glucose metabolism.
Quercetin Glucoside: Known for its antioxidant properties.
Salicin: A glucoside related to aspirin, known for its anti-inflammatory properties.
Uniqueness: Beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxyl groups and the glucopyranoside moiety allows for diverse chemical reactivity and potential therapeutic applications.
属性
CAS 编号 |
1207732-14-6 |
|---|---|
分子式 |
C13H18O8 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2-methylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c1-5-7(16)2-6(15)3-8(5)20-13-12(19)11(18)10(17)9(4-14)21-13/h2-3,9-19H,4H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI 键 |
AXTQBXDFUAAFPD-UJPOAAIJSA-N |
手性 SMILES |
CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
规范 SMILES |
CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)










